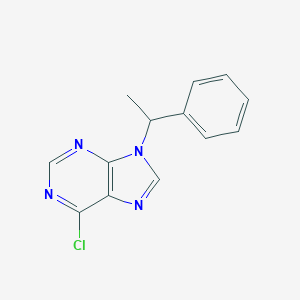

6-Chloro-9-(1-phenylethyl)purine

Description

The exact mass of the compound 6-Chloro-9-(1-phenylethyl)purine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-9-(1-phenylethyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-9-(1-phenylethyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-9-(1-phenylethyl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-9(10-5-3-2-4-6-10)18-8-17-11-12(14)15-7-16-13(11)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFDZVGPYVRMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296180 | |

| Record name | 9H-Purine,6-chloro-9-[(1R)-1-phenylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112089-30-2 | |

| Record name | 9H-Purine,6-chloro-9-[(1R)-1-phenylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of 6-Chloro-9-(1-phenylethyl)purine

An In-depth Technical Guide to the Chemical Properties and Stability of 6-Chloro-9-(1-phenylethyl)purine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of 6-Chloro-9-(1-phenylethyl)purine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related 6-chloropurine analogues and fundamental chemical principles to offer expert insights into its expected behavior. The guide covers the molecule's core chemical characteristics, reactivity, and stability under various conditions, and provides detailed, field-proven experimental protocols for its synthesis, characterization, and stability assessment. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and application of this and similar purine derivatives in drug discovery and medicinal chemistry.

Introduction: The Significance of 6-Chloropurine Derivatives

Purine analogues are a cornerstone of medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer and antiviral properties.[1] The 6-chloropurine scaffold is a particularly versatile synthetic intermediate. The chlorine atom at the C6 position acts as an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions with a wide array of nucleophiles.[2] This reactivity allows for the facile introduction of diverse functional groups at this position, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The substituent at the N9 position plays a crucial role in modulating the molecule's solubility, steric hindrance, and interaction with biological targets. The 1-phenylethyl group in the title compound introduces a chiral center, which can be of significant interest for stereospecific interactions with enzymes and receptors.

Core Chemical Properties of 6-Chloro-9-(1-phenylethyl)purine

This section details the expected chemical properties of 6-Chloro-9-(1-phenylethyl)purine based on the known characteristics of similar 6-chloro-9-substituted purines.

Structure and Physicochemical Parameters

The molecular structure of 6-Chloro-9-(1-phenylethyl)purine consists of a purine core with a chlorine atom at the C6 position and a 1-phenylethyl group attached to the N9 nitrogen.

Table 1: Predicted Physicochemical Properties of 6-Chloro-9-(1-phenylethyl)purine

| Property | Predicted Value/Characteristic |

| Molecular Formula | C13H11ClN4 |

| Molecular Weight | 258.71 g/mol |

| Appearance | Likely a white to off-white crystalline solid.[3] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. |

| Chirality | Contains a stereocenter at the benzylic carbon of the 1-phenylethyl group, existing as (R)- and (S)-enantiomers. |

Spectroscopic Characterization

The identity and purity of 6-Chloro-9-(1-phenylethyl)purine can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show characteristic signals for the purine ring protons (at C2 and C8), the phenyl group protons, and the methine and methyl protons of the 1-phenylethyl group.

-

¹³C NMR will display distinct resonances for the carbon atoms of the purine core and the 1-phenylethyl substituent.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-Cl, C=N, and C-H bonds within the molecule.[1]

Chemical Reactivity and Stability Profile

The stability of 6-Chloro-9-(1-phenylethyl)purine is a critical factor for its synthesis, storage, and application. The primary reactive site is the C6-chloro substituent, which is susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic aromatic substitution. This is the most important reaction of 6-chloropurines, allowing for their conversion into a wide variety of derivatives.[2]

Caption: Generalized SNAr reaction of 6-Chloro-9-(1-phenylethyl)purine.

Hydrolytic Stability

The C6-chloro group is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield the corresponding hypoxanthine derivative. The rate of hydrolysis is expected to be pH-dependent. Alkaline hydrolysis is a known method for converting 6-chloropurines to their 6-hydroxy counterparts.[5]

Thermal Stability

Purine derivatives generally exhibit high thermal stability.[6][7] 6-Chloro-9-(1-phenylethyl)purine is expected to be a solid with a relatively high melting point. Thermal decomposition is likely to occur at temperatures above its melting point. Thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability profile.

Photolytic Stability

Purine-based compounds can undergo photochemical degradation upon exposure to UV radiation.[8][9] The specific degradation pathways for 6-Chloro-9-(1-phenylethyl)purine are not documented, but could involve cleavage of the purine ring or reactions involving the chloro substituent. It is advisable to store the compound protected from light.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, characterization, and stability assessment of 6-Chloro-9-(1-phenylethyl)purine.

Synthesis of 6-Chloro-9-(1-phenylethyl)purine

The synthesis of 6-Chloro-9-(1-phenylethyl)purine is typically achieved through the N9-alkylation of 6-chloropurine with 1-phenylethyl halide.

Caption: Workflow for the synthesis of 6-Chloro-9-(1-phenylethyl)purine.

Protocol:

-

To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-phenylethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Analytical Characterization

Protocol for Purity and Identity Confirmation:

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

This method is suitable for assessing the purity of the synthesized compound.[10][11]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement.

-

Stability Assessment

Protocol for Hydrolytic Stability Study:

-

Prepare stock solutions of 6-Chloro-9-(1-phenylethyl)purine in a co-solvent (e.g., acetonitrile or DMSO).

-

Prepare buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 9).

-

Spike the stock solution into the buffered solutions to a final concentration of 10 µg/mL.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and quench any further reaction by dilution with the initial mobile phase.

-

Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound and identify any degradation products.

Conclusion

6-Chloro-9-(1-phenylethyl)purine is a valuable building block in medicinal chemistry, offering a reactive handle for the synthesis of diverse purine derivatives. Its chemical properties are largely dictated by the reactivity of the 6-chloro group and the physicochemical contributions of the 9-(1-phenylethyl) substituent. While stable under standard storage conditions (cool, dry, and dark), it is susceptible to nucleophilic substitution, including hydrolysis, especially under non-neutral pH conditions. The experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and stability evaluation of this and related compounds, facilitating their effective use in research and drug development.

References

- Reaction of phenol with various 6-chloropurines. ChemInform Abstract.

- Direct Regioselective C-H Cyan

- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.

- 6-Chloro-9-(oxan-2-yl)purine. Chem-Impex.

- Dissipative Photochemical Abiogenesis of the Purines. MDPI.

- The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. PMC.

- Thermoanalytical study of purine deriv

- Thermoanalytical study of purine derivatives compounds.

- Measurement of Purine Content in Foods Using HPLC. Shimadzu.

- Comprehensive measurement of purines in biological samples. Frontiers.

Sources

- 1. jchps.com [jchps.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-9-(1-phenylethyl)purine in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility

6-Chloro-9-(1-phenylethyl)purine is a substituted purine derivative. Compounds of this class are of significant interest in medicinal chemistry, often serving as precursors for kinase inhibitors, antiviral agents, and other targeted therapeutics.[1] The chlorine atom at the 6-position is a versatile reactive site, allowing for nucleophilic substitution to introduce a wide array of functional groups, while the chiral phenylethyl group at the 9-position can impart specific stereochemical interactions with biological targets.

The successful synthesis, purification, and formulation of this intermediate are critically dependent on its solubility in various organic solvents. An accurately determined solubility profile enables:

-

Optimal Reaction Conditions: Selection of a solvent that ensures all reactants remain in the solution phase, maximizing reaction rates and yields.

-

Efficient Purification: Development of crystallization protocols by identifying solvent/anti-solvent systems based on differential solubility at various temperatures.

-

Analytical Method Development: Preparation of stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[2]

-

Formulation Feasibility: Early assessment for preclinical studies, understanding which solvent systems can effectively deliver the compound.

This guide will provide the necessary theoretical and practical foundation for researchers to generate and interpret the solubility profile of this important synthetic intermediate.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This relates to the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To predict the behavior of 6-Chloro-9-(1-phenylethyl)purine, we must first analyze its molecular structure.

Molecular Structure: 6-chloro-9-[(2R)-1-phenylpropan-2-yl]purine Molecular Formula: C₁₄H₁₃ClN₄[3]

Key structural features influencing solubility:

-

Purine Core: A heterocyclic, aromatic system containing four nitrogen atoms. This core is relatively polar and capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Chloro Group: An electron-withdrawing group that adds to the molecule's polarity.

-

Phenylethyl Group: A large, nonpolar, hydrophobic moiety. This group will dominate the molecule's interactions with nonpolar solvents.

Based on this hybrid structure, we can anticipate the following solubility trends:

-

High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar purine core. Indeed, the parent compound, 6-chloropurine, shows good solubility in these solvents.[4]

-

Moderate Solubility in polar protic solvents like ethanol and methanol. The hydrophobic phenylethyl group may limit solubility compared to smaller, more polar purines.

-

Low Solubility in nonpolar solvents such as hexanes and toluene, where the energy required to break the crystal lattice of the solute is not compensated by favorable solute-solvent interactions.

-

Poor Solubility in aqueous media, due to the dominant hydrophobic character of the phenylethyl substituent.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, precise quantitative data must be obtained experimentally. The "gold standard" for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[5][6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating by ensuring that true equilibrium is achieved and accurately measured.

Materials & Equipment:

-

6-Chloro-9-(1-phenylethyl)purine (solid, purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 6-Chloro-9-(1-phenylethyl)purine to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[7] A starting point is to add ~20 mg of the compound to 2 mL of each selected solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 to 72 hours may be necessary to reach equilibrium.[5][7]

-

Expert Insight: To validate the equilibration time, a preliminary experiment should be run where samples are taken at various time points (e.g., 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the final two time points.[7]

-

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the bulk of the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.[8] This step is crucial to avoid aspirating solid particles, which would artificially inflate the solubility measurement.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Immediately dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method. A high dilution factor (e.g., 1:100 or 1:1000) is often necessary.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of 6-Chloro-9-(1-phenylethyl)purine is determined by comparing its peak area to a calibration curve prepared from known standards.

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification via HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. For a purine derivative like 6-Chloro-9-(1-phenylethyl)purine, a reversed-phase HPLC method with UV detection is standard.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a typical starting point. The acidic modifier ensures that the purine nitrogens are protonated, leading to sharper peaks.

-

Detection: Purine rings exhibit strong UV absorbance.[4] A wavelength around 265 nm is likely to be the λmax for this compound.[4]

-

Calibration: A calibration curve should be prepared with at least five concentration points, demonstrating linearity with a correlation coefficient (r²) > 0.999.

Expert Insight: Purine compounds can sometimes exhibit poor peak shape due to interactions with residual silanols on the HPLC column packing.[9] Using a modern, end-capped C18 column and ensuring the sample is dissolved in a solvent matching the mobile phase can mitigate these issues.[9]

Expected Solubility Profile Data

While experimental data must be generated, the following table provides an exemplary structure for presenting the results, with expected solubility ranges based on the theoretical principles discussed in Section 2.0.

| Solvent Class | Solvent | Expected Solubility at 25°C (mg/mL) | Rationale / Key Interactions |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 | Strong dipole-dipole interactions with the purine core. |

| Dimethylformamide (DMF) | > 50 | Similar to DMSO, effectively solvates the polar regions. | |

| Acetonitrile (ACN) | 5 - 20 | Less polar than DMSO/DMF, solubility may be lower. | |

| Polar Protic | Methanol (MeOH) | 10 - 30 | Can hydrogen bond, but hydrophobic group limits solubility. |

| Ethanol (EtOH) | 5 - 20 | Less polar than methanol, leading to slightly lower solubility. | |

| Ethers | Tetrahydrofuran (THF) | 10 - 40 | Moderate polarity, good balance for solvating both parts of the molecule. |

| Halogenated | Dichloromethane (DCM) | 10 - 40 | Can interact with the polar and nonpolar regions of the molecule. |

| Aromatic | Toluene | < 5 | Primarily nonpolar interactions, insufficient to solvate the polar purine. |

| Nonpolar | n-Hexane | < 0.1 | Dominated by weak van der Waals forces; highly unfavorable. |

Conclusion and Applications

This guide establishes a comprehensive framework for determining and understanding the solubility profile of 6-Chloro-9-(1-phenylethyl)purine. By combining a theoretical analysis of its molecular structure with the practical application of the robust shake-flask method, researchers can generate the precise, reliable data needed to accelerate drug development. This data directly informs critical decisions in process chemistry, enabling the rational selection of solvents for synthesis, crystallization, and formulation, ultimately leading to more efficient and successful research outcomes.

References

- Raytor. (2026, January 22).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Makkar, H. P., & Becker, K. (2009, March 15). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. PubMed.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- World Health Organiz

- KREATiS. (n.d.).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)

- ResearchGate. (2025, August 6). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages | Request PDF.

- Cayman Chemical. (n.d.).

- ResearchGate. (2025, August 9). Development of a new HPLC method using fluorescence detection without derivatization for determining Purine Nucleoside Phosphorylase activity in human plasma.

- OECD. (n.d.). Test No.

- Scymaris. (n.d.).

- Regulations.gov. (2014, May 7).

- ChemSynthesis. (2025, May 20). 6-chloro-9-ethyl-9H-purine - 5462-86-2, C7H7ClN4, density, melting point, boiling point, structural formula, synthesis.

- PubChem. (n.d.). 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844.

- Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.

- Longdom Publishing. (n.d.). A Quick and Simple HPLC Method for the Quantification of the Immunosuppressor 6-Mercaptopurine in Human Plasma (Withdrawn).

- PubChem. (n.d.). 6-Chloropurine | C5H3ClN4 | CID 5359277.

- Chem-Impex. (n.d.). 6-Chloro-9-(oxan-2-yl)purine.

- Google Patents. (n.d.). 6-chloropurine - US2832781A.

- PubChemLite. (n.d.). Purine, 6-chloro-9-(d-1-methylphenethyl)- (C14H13ClN4).

- MedchemExpress.com. (n.d.). 6-Chloropurine (6-Chloro-9H-purine)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. PubChemLite - Purine, 6-chloro-9-(d-1-methylphenethyl)- (C14H13ClN4) [pubchemlite.lcsb.uni.lu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. raytor.com [raytor.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. sepscience.com [sepscience.com]

Methodological & Application

Application Note & Protocol: Strategic N9-Alkylation of 6-Chloropurine via the Mitsunobu Reaction

Abstract: The N9-alkylation of purine scaffolds is a cornerstone transformation in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer nucleoside analogs. The Mitsunobu reaction offers a powerful and versatile method for achieving this C-N bond formation under mild, neutral conditions, particularly for coupling 6-chloropurine with primary and secondary alcohols. This guide provides a comprehensive overview of the reaction, detailing the underlying mechanism, critical parameters influencing regioselectivity, a robust experimental protocol, and a systematic approach to troubleshooting common challenges.

Introduction: The Strategic Value of the Mitsunobu Reaction

6-Chloropurine is a pivotal intermediate in medicinal chemistry, serving as a versatile precursor for a wide range of purine derivatives. The chlorine atom at the C6 position is readily displaced by various nucleophiles, allowing for the synthesis of adenines (with ammonia), guanines (after oxidation and amination), and other functionalized purines. The regioselective alkylation at the N9 position is often the desired pathway for creating nucleoside analogs, where the alkyl group mimics the ribose or deoxyribose sugar moiety.

While traditional alkylation methods using alkyl halides and a base often lead to mixtures of N7 and N9 isomers, the Mitsunobu reaction frequently provides superior N9 selectivity.[1][2][3] The reaction proceeds under neutral conditions and at low temperatures, preserving sensitive functional groups within the alcohol substrate. Its key advantage lies in the activation of a primary or secondary alcohol for nucleophilic substitution by a pronucleophile with a pKa of approximately 15 or less, a criterion that the N9-proton of 6-chloropurine satisfies.[4][5][6]

Reaction Mechanism: A Coordinated Redox Condensation

The Mitsunobu reaction is a complex, multi-step process whose driving force is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[4][6] Understanding the mechanism is critical for optimizing conditions and troubleshooting outcomes.

The process can be broken down into four key stages:

-

Betaine Formation: Triphenylphosphine (PPh₃), a soft nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD or DIAD), forming a zwitterionic adduct, often called a betaine.[7][8]

-

Pronucleophile Protonation: The highly basic betaine deprotonates the most acidic proton of the pronucleophile, which in this case is the N9-H of 6-chloropurine, forming an ion pair.

-

Alcohol Activation: The alcohol substrate attacks the now positively charged phosphorus atom, displacing the hydrazide and forming a key intermediate: the alkoxyphosphonium salt. This step effectively converts the hydroxyl group, a poor leaving group, into an excellent one.[8][9]

-

SN2 Displacement: The purine anion, acting as the nucleophile, performs a backside (Sₙ2) attack on the carbon atom of the activated alcohol. This step forms the desired C-N bond and liberates triphenylphosphine oxide (TPPO).[6][10] If a chiral secondary alcohol is used, this step proceeds with a complete inversion of stereochemistry.[9][11]

Caption: The four principal stages of the Mitsunobu reaction for N9-alkylation.

Controlling Regioselectivity: The N9 vs. N7 Challenge

The primary challenge in purine alkylation is controlling the site of reaction. While N9 is often the thermodynamically favored product in many alkylation reactions, the kinetic product can sometimes be the N7 isomer.[2] In the Mitsunobu reaction, several factors influence the N9/N7 ratio.

-

Steric Hindrance: The N7 position is sterically more accessible than the N9 position, which is flanked by the C8-H and the bulky C6-substituent. However, the transition state of the Sₙ2 displacement is also sensitive to sterics. For bulky alcohols, approach to the N7 position can be hindered, favoring N9 substitution.

-

Electronic Effects: The electron-withdrawing chloro group at C6 increases the acidity of the imidazole protons (N7-H and N9-H), making them suitable for deprotonation by the betaine. The precise pKa values and charge distribution in the resulting purine anion influence which nitrogen acts as the better nucleophile.

-

Reaction Conditions: Solvent polarity and temperature can subtly alter the N9/N7 ratio. Non-polar solvents may favor the formation of the less polar N9 isomer. Running the reaction at low temperatures, with slow addition of the azodicarboxylate, is crucial for maximizing selectivity.[7][12]

Caption: Potential sites of alkylation on the 6-chloropurine scaffold.

Experimental Protocol: General Procedure for N9-Alkylation

This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific alcohol substrates.

4.1. Reagents and Materials

-

6-Chloropurine (1.0 eq)

-

Primary or Secondary Alcohol (1.0-1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Reaction Vessel (round-bottom flask), Magnetic Stirrer, Stir Bar

-

Inert Atmosphere (Nitrogen or Argon)

-

Ice Bath

-

TLC plates, developing chamber, and UV lamp for reaction monitoring

4.2. Step-by-Step Procedure

-

Preparation: Under an inert atmosphere, add 6-chloropurine (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.5 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to 6-chloropurine) and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the flask in an ice bath to 0 °C.

-

Azodicarboxylate Addition: Add the azodicarboxylate (DIAD or DEAD, 1.5 eq) dropwise to the cooled, stirring solution over 15-30 minutes. Critical Step: Slow addition is paramount to control the reaction exotherm and maximize regioselectivity. A yellowish-orange color may fade, and a white precipitate (the hydrazine byproduct or TPPO) may begin to form.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting alcohol and 6-chloropurine. The product is typically more non-polar than the starting materials. TPPO often appears as a high-Rf spot.

4.3. Workup and Purification

The primary challenge in purification is the removal of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate byproduct.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Byproduct Precipitation: Add a minimal amount of a solvent in which the byproducts are poorly soluble but the product is soluble (e.g., diethyl ether or a mixture of ether/hexanes). Stir or sonicate the mixture. TPPO and the hydrazide may precipitate.[13]

-

Filtration: Filter the suspension through a pad of celite or silica gel, washing with the same solvent system. Collect the filtrate.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Column Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to isolate the pure N9-alkylated product.

Key Parameters and Reagent Choices

The choice of reagents can significantly impact reaction success, yield, and ease of purification.

| Parameter | Common Choice(s) | Rationale & Considerations |

| Pronucleophile | 6-Chloropurine | The N9-H has a pKa suitable for the reaction. Solubility in THF can be limited; gentle warming may be required for dissolution before cooling. |

| Phosphine | Triphenylphosphine (PPh₃) | Standard, cost-effective, and reliable. The byproduct (TPPO) can complicate purification. Polymer-supported PPh₃ can be used and removed by simple filtration.[14] |

| Azodicarboxylate | DIAD, DEAD | DIAD is often preferred over DEAD as it is more stable and its hydrazide byproduct is sometimes easier to remove.[7] Both are toxic and potentially explosive and should be handled with care.[5][15] |

| Alternative Azo | DBAD, DCAD | Di-tert-butyl azodicarboxylate (DBAD) and its hydrazide byproduct can be decomposed with trifluoroacetic acid, simplifying workup. Di-(4-chlorobenzyl)azodicarboxylate (DCAD) yields a hydrazine byproduct that can be easily filtered. |

| Solvent | Anhydrous THF, Dioxane | THF is the most common solvent due to its ability to dissolve the reagents and its appropriate polarity.[5][14] Anhydrous conditions are critical as water will consume the activated intermediates. |

| Temperature | 0 °C to Room Temp. | Initial cooling is essential to control the rate of betaine formation and improve selectivity. The reaction is typically allowed to proceed to completion at ambient temperature.[7] |

Troubleshooting Guide

Even robust reactions can present challenges. Below is a systematic guide to addressing common issues.

Caption: A decision-making flowchart for troubleshooting common issues.

References

-

Title: Mitsunobu Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

-

Title: Mitsunobu Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mitsunobu reaction - Organic Synthesis Source: Organic-Reaction.com URL: [Link]

-

Title: Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions Source: RSC Publishing URL: [Link]

-

Title: Mitsunobu Reactions for the Synthesis of Carbocyclic Analogues of Nucleosides: Examination of the Regioselectivity Source: Taylor & Francis Online URL: [Link]

-

Title: Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions Source: RSC Publishing URL: [Link]

-

Title: Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine Source: RSC Publishing URL: [Link]

-

Title: Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery Source: eScholarship, University of California URL: [Link]

-

Title: An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes Source: ResearchGate URL: [Link]

-

Title: Mitsunobu Reaction | PDF Source: Scribd URL: [Link]

-

Title: Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs Source: Arkat USA URL: [Link]

-

Title: Mitsunobu Reaction - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: ChemInform Abstract: Synthesis of Nucleosides and Related Compounds. Part 32. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. Source: ResearchGate URL: [Link]

-

Title: ChemComm - RSC Publishing Source: The Royal Society of Chemistry URL: [Link]

-

Title: Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library Source: ResearchGate URL: [Link]

-

Title: Mitsunobu and Related Reactions: Advances and Applications Source: ElectronicsAndBooks.com URL: [Link]

-

Title: Concise access to N9-mono-, N2-mono- and N2,N9-di-substituted guanines via efficient Mitsunobu reactions | Request PDF Source: ResearchGate URL: [Link]

-

Title: Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applications Source: Bentham Science URL: [Link]

-

Title: Recent Advances in the Mitsunobu Reaction Source: Atlanchim Pharma URL: [Link]

-

Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Publications URL: [Link]

-

Title: Regioselective alkylation reaction of purines under microwave irradiation Source: University of Barcelona Digital Repository URL: [Link]

-

Title: A general procedure for mitsunobu inversion of sterically hindered alcohols Source: Organic Syntheses URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. escholarship.org [escholarship.org]

- 11. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 15. guidechem.com [guidechem.com]

Separation of (R) and (S) enantiomers of 6-Chloro-9-(1-phenylethyl)purine

Topic: Separation of (R) and (S) enantiomers of 6-Chloro-9-(1-phenylethyl)purine Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Chromatographers[1][2]

Methodologies for Chromatographic Separation and Asymmetric Synthesis

Abstract & Strategic Overview

The enantiopurity of 6-Chloro-9-(1-phenylethyl)purine is critical in drug discovery, particularly for kinase inhibitors where the spatial orientation of the N9-substituent dictates binding affinity within the ATP-binding pocket.[1] While the purine core is achiral, the 1-phenylethyl moiety introduces a stereocenter.

This guide provides two validated pathways to access enantiopure material:

-

Direct Chromatographic Resolution: Using Chiral HPLC/SFC for racemic mixtures.[1][2]

-

Stereoselective Synthesis: Utilizing the "Chiral Pool" strategy via the Mitsunobu reaction, which offers a self-validating control for absolute configuration.

Physicochemical Profile & Separation Logic[1]

| Property | Data / Characteristic | Impact on Separation |

| Molecular Formula | C₁₃H₁₁ClN₄ | |

| Chiral Center | C1' of the ethyl group | Benzylic position; prone to racemization under strong acid/heat.[1][2] |

| Solubility | Soluble in DCM, MeOH, DMSO. Limited in Hexane.[1][2] | Requires polar modifiers (IPA/EtOH) in Normal Phase.[1][2] |

| UV Cutoff | ~260-270 nm (Purine | Strong UV chromophore; ideal for UV/PDA detection.[1][2] |

| Separation Mode | Normal Phase (NP) or SFC | NP is preferred for maximizing H-bonding interactions with polysaccharide CSPs.[1][2] |

Mechanism of Chiral Recognition

Separation is achieved via Type II chiral selection (attractive interactions).[1][2] The electron-deficient purine ring engages in

Protocol A: Direct Chiral HPLC Separation

Recommended for analytical QC and small-scale purification (<100 mg).[1][2]

Column Screening Strategy

Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1][2]

-

Why: The helical amylose backbone offers superior cavity fit for the bulky purine/phenyl combination compared to cellulose. Secondary Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).[1][2]

Analytical Method Conditions

| Parameter | Setting | Rationale |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | Proven selectivity for N-alkylated aromatics.[1][2] |

| Mobile Phase | Hexane : Isopropanol (90:10 v/v) | High hexane content maximizes chiral recognition; IPA reduces peak tailing.[1][2] |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[1][2] |

| Temperature | 25°C | Lower temperature often improves resolution ( |

| Detection | UV @ 265 nm | Max absorption for the chloropurine core. |

| Sample Diluent | Mobile Phase (or 10% DCM in Mobile Phase) | Prevent solvent mismatch peak distortion. |

Troubleshooting & Optimization[1][2]

-

Problem: Peak Tailing.

-

Solution: Add 0.1% Diethylamine (DEA) to the mobile phase.[2] The basic purine nitrogens can interact with residual silanols; DEA suppresses this.

-

-

Problem: Poor Solubility.

-

Solution: Switch to "Polar Organic Mode" (100% Acetonitrile or MeOH/ACN) using an Immobilized phase (e.g., Chiralpak IA) to prevent column damage.[2]

-

Protocol B: Asymmetric Synthesis (The "Chiral Pool" Strategy)

Recommended for large-scale production (>1 g) and absolute configuration assignment.[2]

This protocol circumvents the need for preparative chromatography by using enantiopure starting materials.

The Mitsunobu Inversion Rule

The reaction of 6-chloropurine with 1-phenylethanol proceeds via an S_N2 mechanism, resulting in complete inversion of the stereocenter.

-

Input: (S)-1-Phenylethanol

-

Input: (R)-1-Phenylethanol

Synthetic Procedure[1][2][3][4][5]

-

Reagents: 6-Chloropurine (1.0 eq), (S)-1-Phenylethanol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq).

-

Solvent: Anhydrous THF (0.1 M concentration).

-

Execution:

-

Cool mixture to 0°C under Nitrogen.

-

Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 mins.

-

Critical: Maintain temp <5°C during addition to prevent side reactions.

-

Warm to Room Temp and stir for 12-24 hours.

-

-

Workup: Concentrate THF. Triturate with Et2O/Hexane to precipitate Triphenylphosphine oxide (TPPO).[1][2] Filter. Purify filtrate via flash chromatography (Silica, Hex/EtOAc).

Workflow Visualization

Figure 1: Decision matrix for obtaining enantiopure material.[1][2] Route B is preferred for scale; Route A is preferred for analytical verification.

Quality Control & Absolute Configuration

Determination of Absolute Configuration

Do not rely solely on retention time, as it can shift with column batches.

-

Primary Method (Synthesis): If synthesized from (S)-alcohol via Mitsunobu, the product is definitively (R) .[1][2]

-

Secondary Method (X-Ray): Crystallize from EtOAc/Heptane.[1][2] The heavy Chlorine atom facilitates anomalous scattering for absolute structure determination.

Optical Rotation[1][2]

-

Prepare a solution of 1.0 g/100mL in Methanol.

-

Measure

.[1][2] -

Note: The sign of rotation (+/-) often correlates with the starting alcohol but must be experimentally verified against the synthetic standard.

References

-

Mitsunobu Reaction Mechanism & Inversion

-

Chiral Separation of N-Alkylated Purines

-

General Protocol for Chiral Method Development

-

Crystallographic Data for 6-Chloropurine Derivatives

Sources

- 1. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Enantioseparation of phenethylamines by using high-performance liquid chromatography column permanently coated with methylated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

Application Note: Strategic Utilization of 6-Chloro-9-(1-phenylethyl)purine in Nucleoside Analog Development

Executive Summary

In the high-stakes landscape of antiviral and antineoplastic drug discovery, the purity and stereochemical integrity of nucleoside analogs are paramount.[1] 6-Chloro-9-(1-phenylethyl)purine represents a critical "privileged scaffold" in this domain.[1] Unlike simple purine bases, this compound incorporates a 1-phenylethyl moiety at the N9 position, serving a dual function:[1]

-

Chiral Auxiliary: It introduces a removable chiral center that aids in the resolution of racemic mixtures and directs stereoselectivity during subsequent functionalizations.[1]

-

Acyclic Scaffold: It acts as a core backbone for acyclic nucleoside phosphonates and related bioisosteres, mimicking the sugar-base linkage found in natural nucleotides.[1]

This guide provides a rigorous, field-validated workflow for synthesizing, functionalizing, and utilizing this scaffold. It moves beyond basic synthesis to address the "why" and "how" of optimizing reaction kinetics and stereocontrol.

Strategic Utility & Mechanism

The utility of 6-Chloro-9-(1-phenylethyl)purine hinges on the reactivity difference between the C6-chloro warhead and the N9-phenylethyl anchor .[1]

-

The C6-Chloro "Warhead": The electron-deficient pyrimidine ring facilitates Nucleophilic Aromatic Substitution (

).[1] The chlorine atom is an excellent leaving group, allowing the introduction of diverse nucleophiles (amines, alkoxides, thiols) to generate Adenine, Guanine, or Mercaptopurine derivatives.[1] -

The N9-Phenylethyl "Anchor":

-

Stability:[1][2] It is stable against basic

conditions, preventing N9-glycosylation side reactions.[1] -

Chirality: By using enantiopure (R)- or (S)-1-phenylethanol during synthesis, the N9-group becomes a chiral handle, allowing for the separation of diastereomers if a racemic nucleophile is introduced at C6.[1]

-

Removability:[1] It functions as a specialized protecting group, removable via catalytic hydrogenolysis or acid solvolysis to regenerate the free N9-H for traditional glycosylation.[1]

-

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Scaffold

Objective: Synthesis of optically active 6-Chloro-9-(1-phenylethyl)purine via Mitsunobu Coupling.[1]

Reagents:

-

6-Chloropurine (1.0 equiv)[1]

-

(R)- or (S)-1-Phenylethanol (1.2 equiv)[1]

-

Triphenylphosphine (

, 1.5 equiv)[1] -

Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 6-Chloropurine and

under an inert Argon atmosphere. Suspend in anhydrous THF (0.2 M concentration relative to purine). -

Chiral Addition: Add (R)-1-Phenylethanol (for S-product inversion) or (S)-1-Phenylethanol (for R-product inversion) dropwise. Note: The Mitsunobu reaction proceeds with Walden inversion at the alcohol center.[1]

-

Activation: Cool the mixture to 0°C. Add DIAD dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent hydrazine byproduct formation and minimize N7-isomer formation (kinetic control favors N9).[1]

-

Reaction: Allow to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

-

Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (

).[1] Filter and purify the filtrate via silica gel chromatography.[1]

Validation Criteria:

-

Yield: >85%

-

Regioselectivity: N9:N7 ratio > 15:1 (Confirmed by HMBC NMR; N9 correlates with C4/C8, N7 with C5/C8).[1]

Protocol B: C6-Functionalization ( Displacement)

Objective: Displacement of the chloro group with a functional amine (e.g., to create an Adenine analog).[1]

Reagents:

-

6-Chloro-9-(1-phenylethyl)purine (1.0 equiv)[1]

-

Base: Triethylamine (

, 2.0 equiv) -

Solvent: n-Butanol or Ethanol[1]

Methodology:

-

Dissolution: Dissolve the scaffold in n-Butanol (0.5 M). Why n-Butanol? Higher boiling point (117°C) allows for faster kinetics if the nucleophile is sterically hindered.[1]

-

Addition: Add the amine and

. -

Reflux: Heat to 80–100°C for 4–6 hours.

-

Isolation: Cool to RT. The product often precipitates.[1] If not, evaporate solvent and partition between EtOAc and Water.[1]

-

Purification: Recrystallization from EtOH/Water is usually sufficient due to the high crystallinity of the phenylethyl derivatives.[1]

Protocol C: N9-Deprotection (Optional)

Objective: Removal of the phenylethyl group to yield N9-H purine for subsequent glycosylation.[1]

Methodology:

-

Catalyst: Pd(OH)2/C (Pearlman’s Catalyst), 20 wt% loading.[1]

-

Conditions: Hydrogen atmosphere (balloon pressure or 50 psi Parr shaker), MeOH/Acetic Acid (9:1).

-

Temperature: 60°C for 24 hours.

-

Result: Quantitative cleavage of the C-N bond, yielding the free purine base and ethylbenzene byproduct.[1]

Data Visualization & Workflows[1]

Figure 1: Synthesis and Functionalization Pathway

Caption: Workflow depicting the Mitsunobu construction of the scaffold, divergent C6 functionalization, and optional N9 deprotection.

[1]

Figure 2: Mechanistic Logic of Regioselectivity

Caption: Decision tree for optimizing N9 vs. N7 regioselectivity during the initial alkylation step.

Comparative Data: Solvent Effects on

The choice of solvent critically impacts the reaction rate of the C6-displacement.[1]

| Solvent | Boiling Point (°C) | Relative Rate (k_rel) | Solubility of Scaffold | Recommended For |

| Ethanol | 78 | 1.0 (Baseline) | Moderate | Volatile amines |

| n-Butanol | 117 | 4.5 | High | Sterically hindered amines |

| DMF | 153 | 8.2 | Excellent | Poor nucleophiles / High Temp |

| Water | 100 | 0.2 | Poor | Green chemistry (requires surfactant) |

Troubleshooting & Quality Control

-

Issue: Low N9/N7 Regioselectivity.

-

Cause: Temperature during DIAD addition was too high (>10°C).

-

Fix: Cool reaction to -10°C or 0°C during the addition phase.[1] Ensure slow addition.

-

-

Issue: Incomplete C6 Displacement.

-

Issue: Racemization of the Phenylethyl Group.

References

-

National Institutes of Health (NIH). "Synthesis and Antiproliferative Activity of Novel Aryl-Substituted Purines."[1] PubMed Central.[1] Accessed February 20, 2026.[1] [Link]

-

Microbe Notes. "De Novo Purine Synthesis and Salvage Pathways: N9-Alkylation Mechanisms." Biochemistry Reviews. Accessed February 20, 2026.[1] [Link]

Sources

Application Notes and Protocols for the Recrystallization of High-Purity 6-Chloro-9-(1-phenylethyl)purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the recrystallization of 6-Chloro-9-(1-phenylethyl)purine, a critical intermediate in the synthesis of various biologically active compounds. The protocol herein is designed to yield a final product of high purity, suitable for downstream applications in medicinal chemistry and drug development. This guide emphasizes the foundational principles of recrystallization, systematic solvent selection, and robust analytical methods for purity verification.

Introduction: The Significance of Purity for 6-Chloro-9-(1-phenylethyl)purine

6-Chloro-9-(1-phenylethyl)purine is a key building block in the synthesis of a diverse range of purine derivatives with potential therapeutic applications.[] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, complicate reaction monitoring, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing both soluble and insoluble impurities to yield a highly crystalline and pure product.[2][3]

The underlying principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4][5] An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2][5] Upon cooling, the solution becomes supersaturated with respect to the target compound, leading to the formation of a crystalline lattice that excludes impurities.

Foundational Principles of Recrystallization

A successful recrystallization procedure is contingent on a thorough understanding of several key principles:

-

Solvent Selection: The choice of solvent is the most critical factor in recrystallization.[3][4] The ideal solvent should:

-

Exhibit a steep solubility curve for the target compound (i.e., low solubility at low temperatures and high solubility at high temperatures).[2]

-

Either not dissolve impurities at all or dissolve them to a very high degree so they remain in the mother liquor upon cooling.[4][5]

-

Be chemically inert towards the compound being purified.[2][3]

-

Have a relatively low boiling point for easy removal from the purified crystals.[2]

-

Be non-toxic, inexpensive, and non-flammable for safety and practicality.[2][3]

-

-

Dissolution: The impure solid is dissolved in the minimum amount of hot solvent to create a saturated solution.[2] Using an excessive amount of solvent will reduce the yield of the recovered crystals.

-

Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution to adsorb these impurities.[6] A subsequent hot filtration step is then required to remove the carbon.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling.

-

Isolation and Drying: The purified crystals are separated from the cold mother liquor by vacuum filtration. The crystals are then washed with a small amount of cold solvent to remove any adhering impurities and subsequently dried to remove all traces of the solvent.

Protocol: Recrystallization of 6-Chloro-9-(1-phenylethyl)purine

This protocol provides a starting point for the recrystallization of 6-Chloro-9-(1-phenylethyl)purine. Optimization may be necessary depending on the nature and quantity of impurities present in the crude material.

Materials and Equipment

-

Crude 6-Chloro-9-(1-phenylethyl)purine

-

Selection of potential recrystallization solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass funnel

-

Drying oven or vacuum desiccator

Step-by-Step Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Caption: General workflow for the recrystallization of 6-Chloro-9-(1-phenylethyl)purine.

Detailed Protocol

-

Solvent Screening:

-

Place a small amount (e.g., 20-30 mg) of the crude 6-Chloro-9-(1-phenylethyl)purine into several small test tubes.

-

Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the test tubes that showed poor solubility at room temperature. The ideal solvent will completely dissolve the compound at an elevated temperature.

-

Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

-

Based on literature for similar purine derivatives, methanol is a promising starting point for solvent screening.[7]

-

-

Dissolution:

-

Place the crude 6-Chloro-9-(1-phenylethyl)purine into an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar and the selected recrystallization solvent.

-

Heat the mixture to boiling on a hot plate with stirring.

-

Add more hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

-

-

Hot Filtration (if necessary):

-

If any insoluble impurities are observed in the hot solution, perform a hot filtration.

-

Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

-

Place a piece of fluted filter paper in the hot funnel.

-

Quickly pour the hot solution through the filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

-

Use a spatula to transfer any remaining crystals from the flask into the funnel.

-

-

Washing:

-

With the vacuum still on, wash the crystals with a small amount of fresh, cold recrystallization solvent. This will help to remove any residual mother liquor containing dissolved impurities.

-

Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

-

-

Drying:

-

Carefully transfer the filter cake of crystals onto a pre-weighed watch glass.

-

Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

-

Purity Assessment of Recrystallized 6-Chloro-9-(1-phenylethyl)purine

It is essential to verify the purity of the recrystallized product. Several analytical techniques can be employed for this purpose:

| Analytical Technique | Purpose | Reference |

| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range. | [8] |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a powerful technique for quantifying the purity of a sample and detecting trace impurities. A single, sharp peak indicates high purity. | [9][10] |

| Thin-Layer Chromatography (TLC) | A quick and simple method to qualitatively assess purity. A single spot on the TLC plate suggests a pure compound. | [10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the compound and detect the presence of impurities with distinct spectral signatures. | |

| Mass Spectrometry (MS) | MS provides information about the molecular weight of the compound, confirming its identity. | [10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR can be used to confirm the presence of key functional groups in the molecule and can be compared to a reference spectrum for identity confirmation. | [10] |

Troubleshooting Common Recrystallization Problems

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating out of solution too quickly. | - Reheat the solution and add more solvent.- Try a lower-boiling solvent or a mixed solvent system. |

| Low recovery of crystals | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use less solvent in the initial dissolution step.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is pre-heated for hot filtration. |

| Colored crystals | - Colored impurities were not effectively removed. | - Use activated charcoal during the recrystallization process. |

Conclusion

The recrystallization protocol detailed in this application note provides a robust starting point for obtaining high-purity 6-Chloro-9-(1-phenylethyl)purine. By carefully selecting the appropriate solvent and adhering to the principles of recrystallization, researchers can significantly enhance the quality of this critical synthetic intermediate, thereby ensuring the integrity and success of subsequent research and development endeavors. The purity of the final product should always be confirmed using appropriate analytical techniques.

References

-

Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

Bylund, J., et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters, 6(2), 159-163. Retrieved from [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

-

Moravek, Inc. (2019, July 22). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

- Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.

-

Glavin, D. P., et al. (2006). Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation. Astrobiology, 6(4), 627-638. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 17: Purines. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Retrieved from [Link]

-

MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]

- Google Patents. (n.d.). US2832781A - 6-chloropurine.

-

PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-chloro-9-ethyl-9H-purine. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

MDPI. (2021, June 17). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

Sources

- 2. Recrystallization [sites.pitt.edu]

- 3. mt.com [mt.com]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. jchps.com [jchps.com]

- 8. moravek.com [moravek.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pacificbiolabs.com [pacificbiolabs.com]

Topic: Suzuki Coupling Reaction Protocols using 6-Chloro-9-(1-phenylethyl)purine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] This application note provides a detailed guide for the palladium-catalyzed Suzuki coupling of 6-Chloro-9-(1-phenylethyl)purine, a key heterocyclic scaffold in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and present a comprehensive troubleshooting guide. The protocols and insights herein are designed to empower researchers to successfully synthesize novel 6-arylpurine derivatives, which are prevalent in drug discovery programs targeting a range of therapeutic areas.

Introduction: The Strategic Importance of Arylated Purines

Purine derivatives are fundamental building blocks in numerous biologically active molecules, including anti-cancer and antiviral agents.[3] The ability to selectively introduce aryl or heteroaryl moieties at the C6 position of the purine core via C-C bond formation is a critical strategy in drug development for modulating target affinity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling reaction is an indispensable tool for this purpose, offering a reliable method for coupling aryl halides with organoboron reagents under relatively mild conditions.[1][4]

This guide focuses on 6-Chloro-9-(1-phenylethyl)purine as the electrophilic partner. The chloro-substituent at the C6 position is sufficiently reactive for oxidative addition to a palladium(0) catalyst, making it an ideal handle for cross-coupling, while the chiral 1-phenylethyl group at the N9 position can impart specific stereochemical influences and solubility characteristics.[1]

The Core Chemistry: Mechanism and Key Components

A successful Suzuki coupling reaction depends on the synergistic interplay of several key components. Understanding the role of each is paramount for protocol optimization and troubleshooting. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

The Catalytic Cycle

The mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropurine substrate, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[5]

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex.[4][6]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[5]

Critical Reagent Considerations

-

The Electrophile (Aryl Halide): 6-Chloro-9-(1-phenylethyl)purine. While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems with electron-rich, bulky phosphine ligands have made their use routine.[7]

-

The Nucleophile (Organoboron Reagent): Arylboronic acids are most common. They are generally stable solids but can be prone to decomposition.[8][9] Boronic esters (e.g., pinacol esters) offer enhanced stability.[10] An excess (typically 1.1-1.5 equivalents) is used to drive the reaction to completion.

-

The Palladium Catalyst: A source of Pd(0) is required. This can be a stable Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf).[11] Modern Buchwald-type precatalysts are also highly effective and air-stable.[11]

-

The Ligand: For aryl chlorides, bulky, electron-donating phosphine ligands are crucial. They promote the oxidative addition step and stabilize the catalytic species. Examples include triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), or ferrocenyl ligands like dppf.[2][7]

-

The Base: The base is essential for activating the boronic acid for transmetalation.[6][11] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact yield and must be matched with the solvent system.[11]

-

The Solvent: The reaction is often performed in a mixture of an organic solvent and water.[12] Common systems include Dioxane/Water, Toluene/Water, or Dimethoxyethane (DME)/Water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex. Anhydrous conditions can also be employed with certain base/solvent combinations.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 6-Chloro-9-(1-phenylethyl)purine with a generic arylboronic acid.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Quantity (1 mmol scale) | Stoichiometry |

| 6-Chloro-9-(1-phenylethyl)purine | N/A | 270.73 | 271 mg (1.0 mmol) | 1.0 eq |

| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 eq |

| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | 816.64 | 24.5 mg (0.03 mmol) | 3 mol% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg (2.0 mmol) | 2.0 eq |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 8 mL | - |

| Water (Degassed) | 7732-18-5 | 18.02 | 2 mL | - |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

-

To a 25 mL Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 6-Chloro-9-(1-phenylethyl)purine (271 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

-

Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

-

Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL). Note: Degas water by sparging with an inert gas for 20-30 minutes prior to use.

-

Thoroughly sparge the resulting suspension with the inert gas for an additional 10-15 minutes. Oxygen can deactivate the catalyst and should be rigorously excluded.[11]

Reaction Execution and Monitoring:

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously. Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mixing.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The reaction is typically complete within 2-12 hours.

Work-up and Purification:

-

Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with Ethyl Acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes to elute the product.

Characterization:

-

Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final 6-aryl-9-(1-phenylethyl)purine product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following table addresses common issues.

| Issue Observed | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (degraded Pd source, oxidized ligand).2. Insufficient Degassing (presence of O₂).3. Ineffective Base/Solvent combination. | 1. Use a fresh source of catalyst and ligand. Consider a more robust precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[11]2. Improve the degassing procedure (increase sparging time or use freeze-pump-thaw cycles).[11]3. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings.[11] Also, try a different solvent system like Toluene/Water. |

| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen.2. Use of a Pd(II) precatalyst which can facilitate this side reaction during its reduction to Pd(0). | 1. Ensure rigorous degassing.[10]2. Switch to a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions that occur during the in situ reduction of Pd(II).[11] |